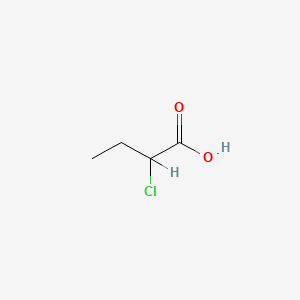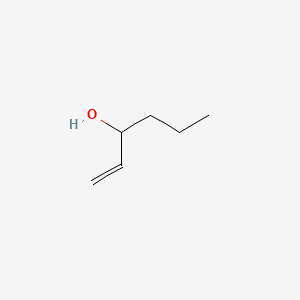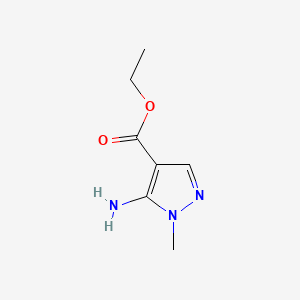
Methyl 1,4-dihydroxy-2-naphthoate
Overview
Description
Methyl 1,4-dihydroxy-2-naphthoate is an organic compound with the molecular formula C12H10O4. It is a derivative of naphthalene, featuring two hydroxyl groups and a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Methyl 1,4-dihydroxy-2-naphthoate primarily targets enzymes involved in the biosynthesis of menaquinone (Vitamin K), such as 1,4-dihydroxy-2-naphthoate prenyltransferase . This enzyme plays a crucial role in the conversion of the soluble bicyclic naphthalenoid compound DHNA into demethylmenaquinone-9 by attaching a 40 carbon side chain to DHNA .
Mode of Action
The compound interacts with its targets by inhibiting the function of enzymes involved in the biosynthesis of menaquinone. This interaction results in the suppression of the production of menaquinone, a vital electron carrier in the electron transport chain of bacteria .
Biochemical Pathways
this compound affects the biosynthesis of menaquinones, phylloquinone, and several plant pigments . It is involved in the shikimate pathway and terpene biosynthetic pathway for the synthesis of the menaquinone part and prenyl side chain parts, respectively .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dry environment .
Result of Action
The inhibition of menaquinone biosynthesis by this compound can lead to a disruption in the electron transport chain of bacteria, affecting their energy production . In addition, it has been found to inhibit the lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-jB, JNK, and p38 MAPK pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s action can be influenced by the presence of other compounds in the environment, such as those involved in the biosynthesis of menaquinone .
Biochemical Analysis
Biochemical Properties
It interacts with enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase and 1,4-dihydroxy-2-naphthoate polyprenyltransferase . These enzymes are involved in the conversion of chorismate to 1,4-dihydroxy-2-naphthoate, a key step in the biosynthesis of menaquinones .
Cellular Effects
Its role in the biosynthesis of menaquinones suggests it may influence cellular processes related to electron transport and ATP generation . Menaquinones are vital components of the electron-transfer system in prokaryotes .
Molecular Mechanism
The molecular mechanism of Methyl 1,4-dihydroxy-2-naphthoate primarily involves its conversion into menaquinones. This process is catalyzed by enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase and 1,4-dihydroxy-2-naphthoate polyprenyltransferase . These enzymes facilitate the attachment of a polyprenyl side chain to 1,4-dihydroxy-2-naphthoate, converting it into demethylmenaquinone .
Temporal Effects in Laboratory Settings
Its stability and degradation would be important factors in its role in menaquinone biosynthesis .
Metabolic Pathways
This compound is involved in the biosynthesis of menaquinones . This metabolic pathway begins with chorismate and involves several steps, including the conversion of chorismate to 1,4-dihydroxy-2-naphthoate .
Transport and Distribution
Given its role in menaquinone biosynthesis, it is likely associated with the cell membrane .
Subcellular Localization
Given its role in menaquinone biosynthesis, it is likely found in the cytoplasm where this biosynthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,4-dihydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 1,4-dihydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dihydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Methyl 1,4-dihydroxy-2-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydroxy-2-naphthoic acid
- Methyl 4-hydroxy-1-methoxy-2-naphthoate
- 1,4-Dihydroxy-2-naphthoyl-CoA
Uniqueness
Methyl 1,4-dihydroxy-2-naphthoate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1,4-dihydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMAPJSLKLVFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345394 | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77060-74-3 | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate](/img/structure/B1581641.png)











